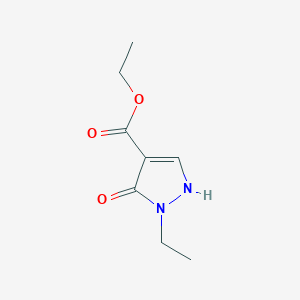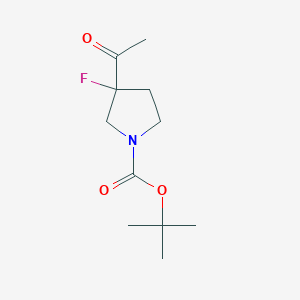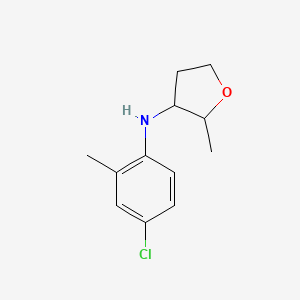
6-(4-Fluorophenyl)pyrimidin-4-ol
Overview
Description
“6-(4-Fluorophenyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H7FN2O . It has a molecular weight of 190.18 .
Synthesis Analysis
While specific synthesis methods for “6-(4-Fluorophenyl)pyrimidin-4-ol” were not found, pyrimidines can be synthesized through various methods . For instance, the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine yielded a related compound .Molecular Structure Analysis
The InChI code for “6-(4-Fluorophenyl)pyrimidin-4-ol” is 1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H, (H,12,13,14) .Physical And Chemical Properties Analysis
“6-(4-Fluorophenyl)pyrimidin-4-ol” has a molecular weight of 190.18 .Scientific Research Applications
Antiproliferative Activity in Cancer Research
6-(4-Fluorophenyl)pyrimidin-4-ol: has been studied for its potential antiproliferative effects against cancer cell lines. Compounds derived from this molecule have shown promising results in inhibiting the growth of various cancer types, including renal, breast, colon, ovarian, and prostate cancers . The compound’s efficacy is compared with standard drugs like Sorafenib, and certain derivatives have demonstrated superior potency.
Medicinal Chemistry
In medicinal chemistry, the core structure of 6-(4-Fluorophenyl)pyrimidin-4-ol serves as a scaffold for developing new therapeutic agents. Its derivatives are synthesized and tested for their biological activities, which could lead to the discovery of new anticancer agents .
Chemical Synthesis
The compound is also significant in chemical synthesis, where it is used as an intermediate in the preparation of more complex chemical entities. Its fluorophenyl group is particularly useful in creating targeted molecules with specific properties .
Pharmacological Studies
6-(4-Fluorophenyl)pyrimidin-4-ol: and its derivatives are subjects of pharmacological studies to understand their metabolism, pharmacokinetics, and pharmacodynamics. These studies help in determining the therapeutic potential and safety profile of the compounds .
Safety And Hazards
While specific safety and hazard information for “6-(4-Fluorophenyl)pyrimidin-4-ol” was not found, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation when handling similar compounds .
properties
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDUMRWLLYZYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345552 | |
| Record name | 6-(4-fluorophenyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)pyrimidin-4-ol | |
CAS RN |
85979-57-3 | |
| Record name | 6-(4-fluorophenyl)pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)
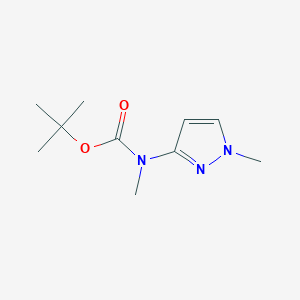
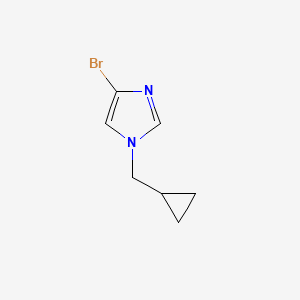



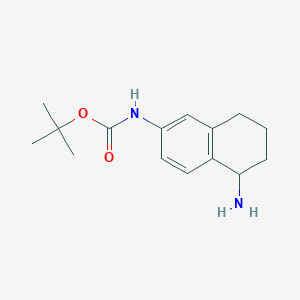

![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)
